5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide” is a complex organic molecule that features multiple functional groups, including a benzodioxin ring, a furan ring, a piperidine ring, and an oxazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each targeting the formation of specific rings and linkages. Typical synthetic routes might include:
- Formation of the benzodioxin ring through cyclization reactions.
- Synthesis of the furan ring via cyclization of appropriate precursors.
- Formation of the piperidine ring through hydrogenation of pyridine derivatives.
- Construction of the oxazole ring via cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods would scale up these reactions, often using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperidine rings.
Reduction: Reduction reactions could target the oxazole ring or other unsaturated bonds.
Substitution: Substitution reactions might occur at various positions on the benzodioxin, furan, or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: The compound might interact with specific proteins, enzymes, or receptors.
Pathways Involved: It could modulate signaling pathways, enzyme activity, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide: shares structural similarities with other compounds featuring benzodioxin, furan, piperidine, and oxazole rings.
Uniqueness
- The unique combination of these rings and functional groups might confer specific biological activities or chemical reactivity that distinguishes it from other compounds.
Properties
Molecular Formula |
C24H27N3O5 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H27N3O5/c1-16-5-7-20(31-16)19(27-9-3-2-4-10-27)15-25-24(28)18-14-22(32-26-18)17-6-8-21-23(13-17)30-12-11-29-21/h5-8,13-14,19H,2-4,9-12,15H2,1H3,(H,25,28) |
InChI Key |
IELHKWNLVCLLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.